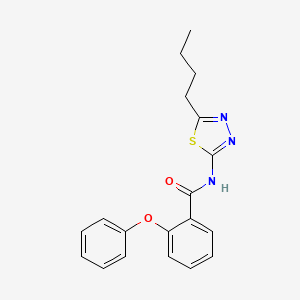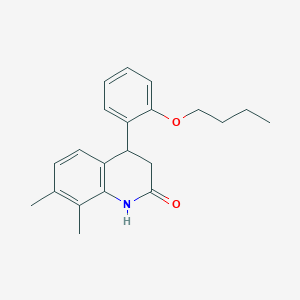
5-(3-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide
Übersicht
Beschreibung
5-(3-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide, also known as LY341495, is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). It was first synthesized by Eli Lilly and Company in the late 1990s and has since been used extensively in scientific research for its ability to modulate glutamate signaling in the brain.
Wissenschaftliche Forschungsanwendungen
5-(3-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been used extensively in scientific research for its ability to selectively block the mGluR2 receptor. This receptor is involved in the regulation of glutamate signaling in the brain, which is important for learning, memory, and other cognitive processes. 5-(3-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been used to study the role of mGluR2 in a variety of neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction.
Wirkmechanismus
5-(3-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide selectively blocks the mGluR2 receptor by binding to a specific site on the receptor and preventing glutamate from binding. This reduces the activity of the receptor and modulates glutamate signaling in the brain. The exact mechanism by which this leads to the observed effects on behavior and cognition is not fully understood, but it is thought to involve changes in synaptic plasticity and the balance of excitation and inhibition in neural circuits.
Biochemical and Physiological Effects:
5-(3-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These include changes in synaptic plasticity, alterations in neurotransmitter release and uptake, and modulation of the activity of other receptor systems. 5-(3-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has also been shown to have effects on behavior and cognition, including reductions in anxiety, depression, and drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide is a useful tool for studying the role of mGluR2 in neurological and psychiatric disorders, as well as for investigating the broader role of glutamate signaling in the brain. Its selectivity for the mGluR2 receptor allows for more precise manipulation of glutamate signaling than other compounds that target multiple receptor subtypes. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dose-response studies to ensure that the observed effects are specific to mGluR2 blockade.
Zukünftige Richtungen
There are many potential future directions for research on 5-(3-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide and the mGluR2 receptor. One area of interest is the role of mGluR2 in neurodegenerative diseases such as Alzheimer's and Parkinson's, where glutamate dysregulation has been implicated in disease pathology. Another area of interest is the development of more selective and potent mGluR2 antagonists, which could provide even more precise control over glutamate signaling in the brain. Finally, there is also interest in investigating the potential therapeutic applications of mGluR2 antagonists for psychiatric disorders such as schizophrenia and addiction.
Eigenschaften
IUPAC Name |
5-(3-hydroxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-19(13-7-3-2-4-8-13)17(21)15-11-16(22-18-15)12-6-5-9-14(20)10-12/h2-11,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXQUVWCKAKLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-hydroxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4753935.png)

![methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4753946.png)
![methyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B4753966.png)
![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4753972.png)

![ethyl 3-oxo-3-[(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]propanoate](/img/structure/B4753989.png)
![N-(2,3-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4754004.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4754006.png)
![3-amino-7,7-dimethyl-N-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4754009.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4754031.png)
![6-(difluoromethyl)-4-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}nicotinonitrile](/img/structure/B4754035.png)
![1-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B4754037.png)